

In-Depth Technical Guide to (+)-Hannokinol

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Compound of Interest		
Compound Name:	(+)-Hannokinol	
Cat. No.:	B3029805	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol, commonly known as **(+)-Hannokinol**, is a naturally occurring diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.

Identifier	Value
IUPAC Name	(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
CAS Number	408324-76-5
Molecular Formula	C19H24O4
Molecular Weight	316.4 g/mol

It is important to distinguish **(+)-Hannokinol** from other stereoisomers, such as meso-hannokinol, and the general "hannokinol" which may refer to a mixture of isomers and is sometimes associated with the CAS number 79120-40-4.

Biological Activity and Therapeutic Potential

(+)-Hannokinol has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug development, particularly for



neuroinflammatory conditions.

Anti-inflammatory Effects

Research has shown that **(+)-Hannokinol** can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This inhibitory effect was observed at concentrations ranging from 1 μ M to 100 μ M.[1] The overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases, suggesting a neuroprotective potential for **(+)-Hannokinol**.

While the precise IC₅₀ value for **(+)-Hannokinol**'s inhibition of NO production is not detailed in the initial reports, its activity within this concentration range indicates significant biological efficacy.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the anti-inflammatory activity of compounds like **(+)-Hannokinol**.

Measurement of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells

This protocol outlines the procedure for quantifying the inhibitory effect of a test compound on nitric oxide production in an in vitro model of neuroinflammation.

3.1.1. Cell Culture and Treatment

- Cell Line: BV2 murine microglial cells are used.
- Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Seeding: For the assay, cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.



Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (+)-Hannokinol). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS only.

3.1.2. Nitric Oxide Quantification (Griess Assay)

- Sample Collection: After a 24-hour incubation period with the test compound and LPS, the cell culture supernatant is collected.
- Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed in a 96-well plate.
- Incubation: The mixture is incubated at room temperature for 10 minutes, protected from light.
- Measurement: The absorbance is measured at 540 nm using a microplate reader.
- Quantification: The concentration of nitrite (a stable product of NO) in the supernatant is
 determined by comparing the absorbance to a standard curve generated with known
 concentrations of sodium nitrite. The percentage of inhibition of NO production by the test
 compound is then calculated relative to the LPS-only control.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of **(+)-Hannokinol** are still under investigation, its ability to inhibit NO production in activated microglia suggests a modulatory role in key inflammatory signaling pathways.

// Nodes LPS [label="LPS (Lipopolysaccharide)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="Toll-like Receptor 4 (TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6",



fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Signaling\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κΒ", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_COX2 [label="iNOS and COX-2 Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_PGs [label="Nitric Oxide (NO) and\nProstaglandins (PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hannokinol [label="(+)-Hannokinol", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Neuroinflammation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> MAPK; TRAF6 -> IKK; IKK -> NFkB [label="Activation"]; MAPK -> NFkB [label="Activation"]; NFkB -> iNOS_COX2 [label="Upregulation"]; iNOS_COX2 -> NO_PGs [label="Production"]; NO_PGs -> Inflammation; Hannokinol -> MAPK [label="Inhibition?", arrowhead="tee", style="dashed", color="#34A853"]; Hannokinol -> NFkB [label="Inhibition?", arrowhead="tee", style="dashed", color="#34A853"]; }}

Caption: Hypothesized mechanism of (+)-Hannokinol's anti-inflammatory action.

Based on the known mechanisms of other anti-inflammatory diarylheptanoids and polyphenols, it is plausible that **(+)-Hannokinol** exerts its effects through the modulation of the Nuclear Factor-kappa B (NF-кB) and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Further research is required to elucidate the specific interactions of **(+)-Hannokinol** within these cascades.

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References

• 1. Inhibitory constituents of lipopolysaccharide-induced nitric oxide production in BV2 microglia isolated from Amomum tsao-ko - PubMed [pubmed.ncbi.nlm.nih.gov]



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